7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction proceeds through a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, followed by the loss of a water molecule . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .
Scientific Research Applications
7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine include:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
What sets this compound apart from these similar compounds is its unique naphthalene moiety, which imparts distinct photophysical properties and potential biological activities. This structural feature enhances its utility in various applications, particularly in the fields of optoelectronics and medicinal chemistry .
Properties
Molecular Formula |
C16H11N3 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H11N3/c1-2-4-13-11-14(6-5-12(13)3-1)15-7-9-17-16-8-10-18-19(15)16/h1-11H |
InChI Key |
DDISVTPFTBVSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=CC=NN34 |
Origin of Product |
United States |
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